molecular formula C7H4BrN3O2 B6280444 4-amino-2-bromo-5-nitrobenzonitrile CAS No. 1086965-24-3

4-amino-2-bromo-5-nitrobenzonitrile

Cat. No.: B6280444
CAS No.: 1086965-24-3
M. Wt: 242.03 g/mol
InChI Key: GMCUASJXHHJEMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-2-bromo-5-nitrobenzonitrile is an organic compound with the molecular formula C7H4BrN3O2 It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and nitro functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-bromo-5-nitrobenzonitrile typically involves multi-step organic reactions. One common method is the nitration of 4-amino-2-bromobenzonitrile, where the amino group is protected to prevent unwanted side reactions. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of benzonitriles, including this compound, often involves the use of advanced techniques such as continuous flow reactors and green chemistry principles. For instance, the use of ionic liquids as solvents and catalysts can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-bromo-5-nitrobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of 4-amino-2-bromo-5-aminobenzonitrile.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-amino-2-bromo-5-nitrobenzonitrile involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential mutagenic effects . The amino and bromo groups can participate in various biochemical reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

4-amino-2-bromo-5-nitrobenzonitrile can be compared with other similar compounds such as:

Properties

CAS No.

1086965-24-3

Molecular Formula

C7H4BrN3O2

Molecular Weight

242.03 g/mol

IUPAC Name

4-amino-2-bromo-5-nitrobenzonitrile

InChI

InChI=1S/C7H4BrN3O2/c8-5-2-6(10)7(11(12)13)1-4(5)3-9/h1-2H,10H2

InChI Key

GMCUASJXHHJEMI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])N)Br)C#N

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.